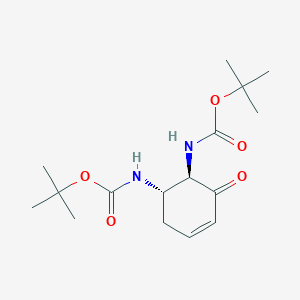
di-tert-butyl ((1S,2R)-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl ((1S,2R)-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate is a complex organic compound characterized by the presence of tert-butyl groups and a cyclohexene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity patterns.
Méthodes De Préparation
The synthesis of di-tert-butyl ((1S,2R)-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate typically involves the reaction of cyclohexene derivatives with tert-butyl carbamate under specific conditions. One common method includes the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Analyse Des Réactions Chimiques
Di-tert-butyl ((1S,2R)-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or other peroxides.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of alcohols or amines.
Applications De Recherche Scientifique
Di-tert-butyl ((1S,2R)-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Industry: The compound is utilized in the synthesis of polymers and other advanced materials due to its stability and reactivity.
Mécanisme D'action
The mechanism by which di-tert-butyl ((1S,2R)-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate exerts its effects involves its interaction with specific molecular targets. For instance, as a ligand, it binds to metal centers in catalysts, facilitating various chemical transformations. The pathways involved often include coordination chemistry and electron transfer processes, which are crucial for the compound’s reactivity and functionality.
Comparaison Avec Des Composés Similaires
Di-tert-butyl ((1S,2R)-3-oxocyclohex-4-ene-1,2-diyl)dicarbamate can be compared with similar compounds such as:
(1S,2R)-1-[(3,5-Di-tert-butyl-2-hydroxybenzylidene)amino]-2-indanol: This compound is also used as a ligand in catalytic processes and shares structural similarities with this compound.
tert-Butyl carbamate: While simpler in structure, this compound is a key reagent in the synthesis of more complex tert-butyl derivatives.
The uniqueness of this compound lies in its specific configuration and the presence of multiple functional groups, which confer distinct reactivity and applications.
Propriétés
Formule moléculaire |
C16H26N2O5 |
|---|---|
Poids moléculaire |
326.39 g/mol |
Nom IUPAC |
tert-butyl N-[(1R,6S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxocyclohex-3-en-1-yl]carbamate |
InChI |
InChI=1S/C16H26N2O5/c1-15(2,3)22-13(20)17-10-8-7-9-11(19)12(10)18-14(21)23-16(4,5)6/h7,9-10,12H,8H2,1-6H3,(H,17,20)(H,18,21)/t10-,12+/m0/s1 |
Clé InChI |
UASYFLZSGCTQLB-CMPLNLGQSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1CC=CC(=O)[C@@H]1NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC=CC(=O)C1NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



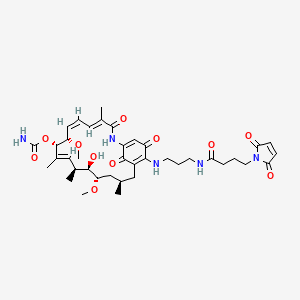

![1,9-Dihydro-9-[[1-[[(4-methoxyphenyl)diphenylmethoxy]methyl]-2-(phosphonooxy)ethoxy]methyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one](/img/structure/B11827226.png)
![5-Bromo-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11827243.png)
![(S)-3-(2-((tert-butyldiphenylsilyl)oxy)ethyl)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B11827247.png)
![Tert-butyl (3R)-3-(tert-butoxycarbonylamino)spiro[3H-benzofuran-2,4'-piperidine]-1'-carboxylate](/img/structure/B11827251.png)

![6-Bromo-8-iodo-3-methyl-imidazo[1,2-a]pyridine](/img/structure/B11827264.png)
![ethyl (2E)-3-[(4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]prop-2-enoate](/img/structure/B11827286.png)
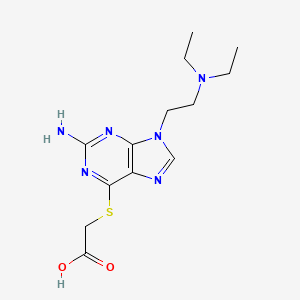
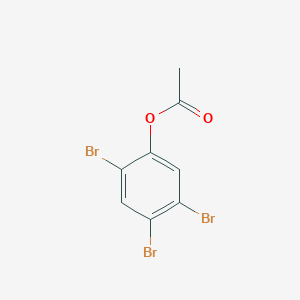
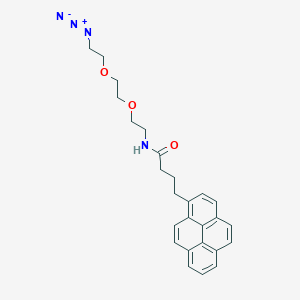
![N-[(3aR,4R)-6-methoxy-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11827305.png)
